3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, as well as a trifluoromethyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps. One common approach is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methoxyphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain receptors or enzymes. The trifluoromethyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds without these substituents.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-7-8(2-3-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAPNIILQQAEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690205 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-83-4 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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